Plantainoside D

Description

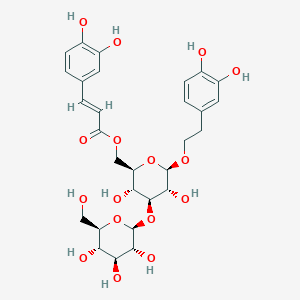

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)29(43-19)45-27-23(37)20(12-42-21(35)6-3-13-1-4-15(31)17(33)9-13)44-28(26(27)40)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZYUWGJNYOKHT-ZKDZFUIGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Verbascoside: A Phenylethanoid Glycoside with Diverse Biological Activities - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbascoside, also known as acteoside, is a phenylethanoid glycoside found in numerous plant species. This natural compound has garnered significant scientific interest due to its broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides a comprehensive overview of the core biological activities of verbascoside, presenting quantitative data, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Core Biological Activities of Verbascoside

Verbascoside exerts its multifaceted biological effects through various mechanisms of action. The primary activities that have been extensively studied are its capacity to scavenge free radicals, modulate inflammatory responses, protect neuronal cells from damage, and induce cytotoxicity in cancer cells.

Antioxidant Activity

Verbascoside is a powerful antioxidant, capable of neutralizing a variety of reactive oxygen species (ROS). This activity is attributed to the presence of multiple hydroxyl groups in its chemical structure, particularly in the catechol moiety of the caffeic acid and hydroxytyrosol components. These groups can donate hydrogen atoms to free radicals, thereby terminating the damaging chain reactions.

Anti-inflammatory Activity

The anti-inflammatory properties of verbascoside are mediated through its ability to inhibit the production of pro-inflammatory mediators. It has been shown to downregulate the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, verbascoside can modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Neuroprotective Activity

Verbascoside has demonstrated significant neuroprotective potential in various in vitro and in vivo models of neurodegenerative diseases. Its neuroprotective effects are linked to its antioxidant and anti-inflammatory properties, as well as its ability to modulate specific signaling pathways involved in neuronal cell survival and apoptosis. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which upregulates the expression of endogenous antioxidant enzymes.

Anticancer Activity

Emerging evidence suggests that verbascoside possesses cytotoxic activity against various cancer cell lines. It can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells, while exhibiting lower toxicity towards normal cells. The anticancer mechanisms of verbascoside are multifaceted and can involve the modulation of signaling pathways related to cell survival, apoptosis, and metastasis.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of verbascoside in different biological assays.

Table 1: Antioxidant Activity of Verbascoside

| Assay Type | Model System | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | Chemical Assay | 11.4 | [1] |

| Superoxide Radical Scavenging | Chemical Assay | 66.0 | [1] |

| Xanthine Oxidase Inhibition | Enzymatic Assay | 53.3 | [1] |

Table 2: Cytotoxic Activity of Verbascoside against Breast Cancer Cell Lines

| Cell Line | Exposure Time (h) | IC50 Value (µM) | Reference |

| MDA-MB-231 | 24 | 0.1597 | [2][3][4][5] |

| 48 | 0.2584 | [2][3][4][5] | |

| 72 | 0.2563 | [2][3][4][5] | |

| MCF-7 | 24 | 0.127 | [2][3][4][5] |

| 48 | 0.2174 | [2][3][4][5] | |

| 72 | 0.2828 | [2][3][4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of verbascoside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Materials:

-

Verbascoside

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Preparation of Verbascoside Solutions: Prepare a series of dilutions of verbascoside in methanol at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of verbascoside solutions to the wells.

-

For the control, add 100 µL of methanol instead of the verbascoside solution.

-

For the blank, add 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of verbascoside that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of verbascoside.

Cell Viability/Cytotoxicity Assay (CCK-8 Method)

This assay is used to assess the effect of verbascoside on the viability and proliferation of cancer cells.

Materials:

-

MDA-MB-231 breast cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Verbascoside

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM medium.[2]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of verbascoside (e.g., 0.1, 0.5, 1, 10, 25, 48, 100 µM).[2][3][4][5] Include a vehicle control (medium with the same amount of solvent used to dissolve verbascoside, typically DMSO).

-

Incubation: Incubate the cells for the desired exposure times (24, 48, and 72 hours).[2][3][4][5]

-

CCK-8 Assay:

-

After the incubation period, add 10 µL of the CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: The cell viability is expressed as a percentage of the control.

Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells.

-

IC50 Determination: The IC50 value (the concentration of verbascoside that inhibits cell growth by 50%) is calculated from the dose-response curve.

Western Blot Analysis for NF-κB Pathway Activation

This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway.

Materials:

-

RAW 264.7 macrophage cells

-

LPS (Lipopolysaccharide)

-

Verbascoside

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in complete DMEM.

-

Pre-treat the cells with different concentrations of verbascoside for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time (e.g., 30-60 minutes) to induce inflammation and activate the NF-κB pathway.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Visualizations

Verbascoside's biological activities are underpinned by its interaction with various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by verbascoside.

Neuroprotective Effect via the Nrf2-ARE Signaling Pathway

Verbascoside can protect neuronal cells from oxidative stress by activating the Nrf2-ARE pathway. This leads to the transcription of antioxidant and cytoprotective genes.

Caption: Verbascoside-mediated activation of the Nrf2-ARE pathway.

Anti-inflammatory Effect via Inhibition of the NF-κB Signaling Pathway

Verbascoside can suppress inflammation by inhibiting the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.

Caption: Inhibition of the NF-κB pathway by verbascoside.

Experimental Workflow for Evaluating Verbascoside's Bioactivities

The following diagram outlines a typical experimental workflow for the comprehensive evaluation of verbascoside's biological activities.

Caption: A logical workflow for investigating verbascoside's bioactivities.

Conclusion

Verbascoside is a promising phenylethanoid glycoside with a remarkable range of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries. Its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, supported by a growing body of scientific evidence, highlight its potential as a lead compound for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers to further explore the pharmacological potential of verbascoside and to design robust experimental strategies for its evaluation. Further in-depth studies, including preclinical and clinical trials, are warranted to fully elucidate its therapeutic efficacy and safety profile in various disease models.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Antioxidant and Anti-inflammatory Properties of Plantainoside D

This compound, a phenylethanoid glycoside, has emerged as a compound of significant interest due to its potent antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Bioactivities and Quantitative Data

This compound demonstrates a range of inhibitory and protective effects across various biological assays. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Activities of this compound

| Target/Activity | IC50 Value | Source |

| Angiotensin-Converting Enzyme (ACE) | 2.17 mM | [1][2] |

| Protein Kinase C alpha (PKCα) | 14.8 µM | [1] |

| Cytochrome P450 1A2 (CYP1A2) | 12.83 µM | [2] |

| Cytochrome P450 2D6 (CYP2D6) | 8.39 µM | [2] |

| Cytochrome P450 3A4 (CYP3A4) | 14.66 µM | [2] |

Table 2: Protective and Modulatory Effects of this compound

| Biological Context | Effective Concentration | Observed Effect | Signaling Pathway | Source |

| Adriamycin (ADR)-induced apoptosis in H9c2 cardiac muscle cells | 1-20 µg/mL | Significant reduction in apoptosis | Inhibition of ROS generation and NF-κB activation | [1][2] |

| Sepsis-induced Acute Lung Injury (ALI) in MLE-12 cells | 5 µM | Significant improvement of ALI | Regulation of Sirt3/NLRP3 pathway | [2] |

| Glutamate release from rat cerebral cortex nerve terminals | 30 µM | Significant reduction in glutamate release | Inhibition of Voltage-Dependent Calcium Channels (VDCCs) and PKC signaling | [2] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by intervening in several critical signaling cascades. The primary pathways identified are related to oxidative stress and inflammation.

Inhibition of ROS Generation and NF-κB Pathway

A key mechanism for this compound's protective effects, particularly in cardiotoxicity models, is its ability to suppress the generation of Reactive Oxygen Species (ROS). By reducing oxidative stress, it prevents the activation of the nuclear factor-kappa B (NF-κB) pathway, a crucial regulator of inflammatory responses and apoptosis.[1][2]

References

Plantainoside D: A Technical Overview of its Inhibitory Activity on IKK-β and PKC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantainoside D, a phenylethanoid glycoside, has emerged as a molecule of interest in pharmacological research due to its diverse biological activities. This technical guide provides an in-depth overview of its role as an inhibitor of I-kappa-B kinase beta (IKK-β) and Protein Kinase C (PKC), two key enzymes involved in cellular signaling pathways critical to inflammation and other disease processes. This document summarizes the available quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Inhibition Data

Table 1: Inhibitory Activity of this compound on PKCα

| Target Enzyme | IC50 Value (µM) | Source |

| Protein Kinase C alpha (PKCα) | 14.8 |

Table 2: Effects of this compound on the NF-κB Signaling Pathway

| Effect | Observation | Source |

| Inhibition of NF-κB Activation | This compound has been shown to reduce the activation of NF-κB. | |

| Protection against Adriamycin-induced Apoptosis | This protective effect is mediated, in part, through the inhibition of NF-κB activation. |

Signaling Pathways and Experimental Workflow

To elucidate the mechanism of action of this compound, it is crucial to visualize its points of intervention in the IKK-β/NF-κB and PKC signaling cascades, as well as the general workflow for assessing its inhibitory potential.

Caption: IKK-β/NF-κB signaling pathway with this compound inhibition.

Caption: PKC signaling pathway with this compound inhibition.

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of this compound against IKK-β and PKC, and its effects on the NF-κB pathway. These are based on standard methodologies and should be optimized for specific experimental conditions.

IKK-β Kinase Assay (Representative Protocol)

This protocol describes a method to determine the in vitro inhibitory effect of this compound on IKK-β activity.

Materials:

-

Recombinant human IKK-β enzyme

-

IKK-β substrate (e.g., a peptide containing the IκBα phosphorylation site, such as IκBα (21-41))

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant IKK-β enzyme, and the IKK-β substrate.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PKCα Kinase Assay (Representative Protocol)

This protocol is based on the likely methodology used to determine the reported IC50 value of this compound against PKCα.

Materials:

-

Recombinant human PKCα enzyme

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

This compound (dissolved in DMSO)

-

PKC assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2)

-

Phosphatidylserine and diacylglycerol (or a phorbol ester like PMA) as co-factors

-

[γ-³²P]ATP

-

Trichloroacetic acid (TCA) or phosphocellulose paper

-

Wash buffer (if using phosphocellulose paper)

-

Scintillation counter

Procedure:

-

Prepare lipid vesicles containing phosphatidylserine and diacylglycerol by sonication.

-

In a reaction tube, combine the PKC assay buffer, lipid vesicles, PKCα enzyme, and the PKC substrate.

-

Add varying concentrations of this compound or vehicle control.

-

Pre-incubate for 10 minutes at room temperature.

-

Start the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 15-20 minutes.

-

Terminate the reaction. This can be done by adding cold TCA to precipitate the protein, followed by filtration, or by spotting onto phosphocellulose paper.

-

If using TCA precipitation, wash the precipitate to remove unincorporated ATP. If using phosphocellulose paper, wash as described in the IKK-β assay.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

Assessment of NF-κB Activation

The inhibitory effect of this compound on the NF-κB pathway can be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

1. Inhibition of IκBα Phosphorylation (Western Blot Analysis)

Materials:

-

Cell line responsive to NF-κB activation (e.g., HEK293, HeLa, or macrophage cell lines)

-

Cell culture medium and supplements

-

NF-κB activating agent (e.g., TNF-α or LPS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with an NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control.

2. p65 Nuclear Translocation (Immunofluorescence)

Materials:

-

Cells plated on coverslips in a multi-well plate

-

NF-κB activating agent

-

This compound

-

Paraformaldehyde (PFA) for fixing

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody: anti-p65

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to attach.

-

Pre-treat the cells with this compound or vehicle.

-

Stimulate with an NF-κB activating agent (e.g., TNF-α) for 30-60 minutes.

-

Fix the cells with PFA.

-

Permeabilize the cells.

-

Block non-specific antibody binding.

-

Incubate with the anti-p65 primary antibody.

-

Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the subcellular localization of p65 using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.

Conclusion

This compound demonstrates clear inhibitory effects on PKCα and the NF-κB signaling pathway. While its direct inhibitory potency against IKK-β requires further quantification, its impact on downstream NF-κB activation suggests it is a valuable tool for studying these inflammatory signaling cascades. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other potential inhibitors of these crucial cellular pathways. Further research is warranted to fully elucidate its therapeutic potential in inflammatory and other related diseases.

Plantainoside D as a Regulator of Sirt3/NLRP3 Signaling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a significant driver of numerous diseases. The NLRP3 inflammasome, a key component of the innate immune system, is a critical mediator of inflammation. Recent research has identified Plantainoside D (PD), a natural compound, as a potent regulator of the NLRP3 inflammasome through the activation of Sirtuin 3 (Sirt3). This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and potential therapeutic applications of this compound in modulating the Sirt3/NLRP3 signaling axis. It is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction: The Sirt3/NLRP3 Axis in Inflammation

The innate immune system relies on pattern recognition receptors to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) is a cytosolic sensor that, upon activation, assembles a multi-protein complex known as the NLRP3 inflammasome.[1] This complex, comprising NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions.

Sirtuin 3 (Sirt3) is a NAD+-dependent deacetylase primarily localized in the mitochondria.[2] It plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses.[3][4] Notably, Sirt3 has emerged as a key negative regulator of the NLRP3 inflammasome.[5][6] By deacetylating and activating various downstream targets, Sirt3 can mitigate oxidative stress, a key trigger for NLRP3 activation.[7]

This compound (PD) is a phenylethanoid glycoside isolated from Plantago asiatica L.[5][6] Emerging evidence highlights its potent anti-inflammatory properties, specifically its ability to modulate the Sirt3/NLRP3 signaling pathway.[5][6][8]

This compound's Mechanism of Action: Upregulating Sirt3 to Inhibit NLRP3

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the upregulation of Sirt3 expression and activity.[5][6] This enhanced Sirt3 function, in turn, leads to the inhibition of NLRP3 inflammasome activation.[5][6] Studies have shown that in models of sepsis-induced acute lung injury (ALI), PD treatment significantly increases Sirt3 levels while concurrently decreasing the expression of NLRP3 and its downstream effectors.[8]

The proposed signaling pathway is as follows:

-

Initiating Insult (e.g., LPS): Lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers an inflammatory cascade and induces oxidative stress, leading to a decrease in Sirt3 expression.[8]

-

This compound Intervention: Administration of this compound counteracts the LPS-induced downregulation of Sirt3, leading to its increased expression.[8]

-

Sirt3-Mediated Inhibition of NLRP3: Elevated Sirt3 levels inhibit the activation of the NLRP3 inflammasome. The precise molecular interaction between Sirt3 and NLRP3 is an area of active investigation, but it is understood that Sirt3's ability to reduce mitochondrial reactive oxygen species (ROS) is a key factor.[7][8]

-

Downstream Effects: The inhibition of NLRP3 inflammasome assembly prevents the activation of caspase-1 and the subsequent maturation and release of IL-1β and other pro-inflammatory cytokines.[8][9]

This compound signaling pathway in the context of Sirt3 and NLRP3.

Quantitative Data Summary

The efficacy of this compound in modulating the Sirt3/NLRP3 pathway has been quantified in both in vivo and in vitro models of LPS-induced acute lung injury. The following tables summarize the key findings.

Table 1: In Vivo Effects of this compound on Sirt3/NLRP3 Pathway Proteins in Lung Tissue

| Treatment Group | Sirt3 Level (relative expression) | NLRP3 Level (relative expression) | ASC Level (relative expression) | Caspase-1 Level (relative expression) | IL-1β Level (relative expression) |

| Control | High | Low | Low | Low | Low |

| LPS Model | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| LPS + PD | Significantly Increased (vs. Model) | Significantly Decreased (vs. Model) | Significantly Decreased (vs. Model) | Significantly Decreased (vs. Model) | Significantly Decreased (vs. Model) |

Data synthesized from figures in a key research paper.[8][9]

Table 2: In Vitro Effects of this compound on Sirt3/NLRP3 Pathway in LPS-Induced MLE-12 Cells

| Treatment Group | Sirt3 Level (relative expression) | NLRP3 Level (relative expression) | ASC Level (relative expression) | Caspase-1 Level (relative expression) | IL-1β Level (relative expression) |

| Control | High | Low | Low | Low | Low |

| LPS | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| LPS + PD | Significantly Increased (vs. LPS) | Significantly Decreased (vs. LPS) | Significantly Decreased (vs. LPS) | Significantly Decreased (vs. LPS) | Significantly Decreased (vs. LPS) |

| LPS + Sirt3 KO + PD | No Significant Change (vs. LPS + Sirt3 KO) | No Significant Change (vs. LPS + Sirt3 KO) | No Significant Change (vs. LPS + Sirt3 KO) | No Significant Change (vs. LPS + Sirt3 KO) | No Significant Change (vs. LPS + Sirt3 KO) |

Data synthesized from a key research paper.[8]

Table 3: Effects of this compound on Inflammatory Cytokines and Oxidative Stress Markers

| Parameter | In Vivo (Serum) | In Vitro (MLE-12 Cells) |

| TNF-α | LPS: IncreasedLPS+PD: Decreased | LPS: IncreasedLPS+PD: Decreased |

| IL-1β | LPS: IncreasedLPS+PD: Decreased | LPS: IncreasedLPS+PD: Decreased |

| IL-6 | LPS: IncreasedLPS+PD: Decreased | LPS: IncreasedLPS+PD: Decreased |

| ROS | Not explicitly quantified in serum | LPS: IncreasedLPS+PD: Decreased |

| SOD | Not explicitly quantified in serum | LPS: DecreasedLPS+PD: Increased |

| MDA | Not explicitly quantified in serum | LPS: IncreasedLPS+PD: Decreased |

| GSH-Px | Not explicitly quantified in serum | LPS: DecreasedLPS+PD: Increased |

Detailed Experimental Protocols

The following protocols are based on methodologies described in the literature for investigating the effects of this compound on the Sirt3/NLRP3 signaling pathway.[5][6][8]

In Vivo Model: LPS-Induced Acute Lung Injury in Mice

-

Animal Model: C57BL/6 mice and Sirt3 knockout (KO) mice are used.

-

ALI Induction: Mice are intratracheally instilled with lipopolysaccharide (LPS) from Escherichia coli to induce acute lung injury.

-

Treatment: this compound is administered, typically via intraperitoneal injection, at a specified dose and time relative to LPS administration.

-

Sample Collection: At a predetermined endpoint, mice are euthanized. Blood is collected for serum cytokine analysis, and lung tissues are harvested for histopathology, protein, and RNA analysis.

-

Analysis:

-

Histopathology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

-

Western Blotting: Lung tissue lysates are used to determine the protein expression levels of Sirt3, NLRP3, ASC, Caspase-1, and IL-1β.

-

Immunofluorescence: Lung tissue sections are stained with antibodies against NLRP3 to visualize its expression and localization.

-

ELISA: Serum levels of TNF-α, IL-1β, and IL-6 are quantified using enzyme-linked immunosorbent assay kits.

-

References

- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. A Synthetic Epoxydocosapentaenoic Acid Analogue Ameliorates Cardiac Ischemia/Reperfusion Injury: The Involvement of the Sirtuin 3–NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on SIRT3 and its natural small molecule activators as a potential Preventive and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis | Aging [aging-us.com]

- 6. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis - Figure f4 | Aging [aging-us.com]

- 10. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis - Figure f3 | Aging [static-site-aging-prod2.impactaging.com]

- 11. Sirt3 regulates NLRP3 and participates in the effects of this compound on acute lung injury sepsis - Figure f5 | Aging [static-site-aging-prod2.impactaging.com]

Plantainoside D: A Deep Dive into its Inhibition of ROS Generation and NF-κB Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantainoside D, a phenylethanoid glycoside also known as Plantamajoside, is emerging as a compound of significant interest in the fields of pharmacology and drug development. Exhibiting potent antioxidant and anti-inflammatory properties, its mechanism of action is increasingly being understood to involve the dual inhibition of reactive oxygen species (ROS) generation and the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Introduction

Chronic inflammation and oxidative stress are key pathological drivers in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The transcription factor NF-κB is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Concurrently, the excessive production of ROS can lead to cellular damage and further amplify inflammatory signaling. This compound has demonstrated a remarkable ability to intervene in these interconnected pathways, positioning it as a promising candidate for therapeutic development. This document will explore the intricate mechanisms through which this compound exerts its inhibitory effects.

Inhibition of Reactive Oxygen Species (ROS) Generation

This compound has been shown to significantly mitigate oxidative stress by inhibiting the generation of ROS. This activity is crucial as ROS can act as secondary messengers, further propagating inflammatory signals, including the activation of NF-κB.

Quantitative Data on ROS Inhibition

The antioxidant capacity of this compound has been evaluated through various in vitro assays. While direct IC50 values for pure this compound on specific ROS are still under extensive investigation, studies on extracts containing the compound and experiments in cellular models provide strong evidence of its efficacy.

| Parameter | Cell/System | Inducer | Treatment | Observed Effect | Citation |

| ROS Production | Rat glomerular mesangial cells (HBZY-1) | High Glucose | Plantamajoside | Prevented the increase in ROS and malondialdehyde (MDA) production. | [1] |

| Superoxide Dismutase (SOD) Activity | Rat glomerular mesangial cells (HBZY-1) | High Glucose | Plantamajoside | Prevented the decrease in SOD activity. | [1] |

| Apoptosis & ROS Generation | Not specified | Doxorubicin (ADR) | This compound (1-20 μg/mL) | Significantly reduces apoptosis by inhibiting ROS generation. |

Experimental Protocol: Intracellular ROS Detection using DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for quantifying intracellular ROS levels.

-

Cell Culture: Plate cells (e.g., HBZY-1 rat glomerular mesangial cells) in a 96-well plate and culture until they reach the desired confluence.[1]

-

Induction of Oxidative Stress: Treat the cells with an inducing agent (e.g., high glucose) for a specified period to stimulate ROS production.[1]

-

This compound Treatment: Co-incubate or pre-incubate the cells with varying concentrations of this compound.

-

DCFH-DA Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate with DCFH-DA solution (typically 10-25 µM in serum-free media) in the dark at 37°C for 30-60 minutes.[2][3]

-

Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[4]

-

Data Analysis: The fluorescence intensity is directly proportional to the amount of intracellular ROS. Compare the fluorescence levels in this compound-treated cells to the untreated and vehicle-treated controls.

Signaling Pathway: Nrf2 Activation

Emerging evidence suggests that the antioxidant effects of some phytochemicals are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. While direct evidence for this compound is still being gathered, its ability to counteract oxidative stress may involve the upregulation of this protective pathway.

Figure 1: Proposed mechanism of ROS inhibition via Nrf2 activation.

Inhibition of NF-κB Activation

This compound effectively suppresses the activation of the NF-κB signaling pathway, a central regulator of inflammation. This inhibition occurs at key steps in the canonical pathway, preventing the transcription of numerous pro-inflammatory genes.

Quantitative Data on NF-κB Pathway Inhibition

The anti-inflammatory effects of this compound have been quantified by measuring the expression of downstream targets of the NF-κB pathway.

| Parameter | Cell/System | Inducer | Treatment | Observed Effect | Citation |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Rat glomerular mesangial cells (HBZY-1) | High Glucose | Plantamajoside | Decreased levels of TNF-α, IL-1β, and IL-6. | [1] |

| Pro-inflammatory Factors (COX-2, iNOS, IL-6, TNF-α) | Chondrocytes | IL-1β | Plantamajoside | Inhibited IL-1β induced expression of these factors. | [6] |

| NF-κB p65 Nuclear Translocation | Human Umbilical Vein Endothelial Cells (HUVECs) | Glycer-AGEs | Plantamajoside (10 µM) | Attenuated the level of p65 in the nucleus. | |

| IκB Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | Glycer-AGEs | Plantamajoside (10 µM) | Attenuated the total phosphorylation of IκB. | |

| Akt/NF-κB Signaling | Rat glomerular mesangial cells (HBZY-1) | High Glucose | Plantamajoside | Suppressed the activation of Akt/NF-κB signaling. | [1] |

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is a fundamental technique to assess the activation state of the NF-κB pathway by measuring the levels of key proteins in different cellular compartments.

-

Cell Lysis and Protein Extraction: Following treatment with an inducer (e.g., IL-1β or high glucose) and this compound, lyse the cells. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate the protein samples (typically 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, p65, and loading controls like GAPDH for cytoplasmic extracts and Lamin B1 or PCNA for nuclear extracts) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the respective loading controls.

Signaling Pathway: Inhibition of Canonical NF-κB Activation

This compound has been shown to inhibit the canonical NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Some studies also suggest an upstream inhibition involving the Akt signaling pathway.[1]

Figure 2: this compound's inhibition of the canonical NF-κB pathway.

Experimental Workflow

The investigation of this compound's effects on ROS and NF-κB typically follows a structured experimental workflow.

Figure 3: A typical experimental workflow for studying this compound.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential through its dual action on ROS generation and NF-κB signaling. The presented data and methodologies provide a solid foundation for further research and development. Future investigations should focus on elucidating the precise molecular targets of this compound within the NF-κB pathway, exploring its effects on other inflammatory signaling cascades, and conducting comprehensive in vivo studies to validate its efficacy and safety in relevant disease models. The continued exploration of this compound holds promise for the development of novel therapies for a range of inflammatory and oxidative stress-related diseases.

References

- 1. Plantamajoside inhibits high glucose-induced oxidative stress, inflammation, and extracellular matrix accumulation in rat glomerular mesangial cells through the inactivation of Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. bioquochem.com [bioquochem.com]

- 4. doc.abcam.com [doc.abcam.com]

- 5. Prodigiosin Promotes Nrf2 Activation to Inhibit Oxidative Stress Induced by Microcystin-LR in HepG2 Cells [mdpi.com]

- 6. Plantamajoside suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Plantainoside D: A Technical Guide on its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantainoside D, a phenylethanoid glycoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound. It includes a detailed summary of its biological functions, focusing on its role as an inhibitor of angiotensin-converting enzyme (ACE), IKK-β, and protein kinase C (PKC). Furthermore, this document outlines detailed experimental protocols for its isolation, and for the assessment of its biological activity. Signaling pathways associated with its therapeutic effects are also visually represented to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Identification

This compound is a complex phenylethanoid glycoside. Its structure consists of a hydroxytyrosol aglycone and a caffeoyl moiety attached to a disaccharide core.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | [(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | --INVALID-LINK-- |

| Molecular Formula | C29H36O16 | --INVALID-LINK-- |

| Molecular Weight | 640.59 g/mol | --INVALID-LINK-- |

| CAS Number | 147331-98-4 | --INVALID-LINK-- |

| Canonical SMILES | C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | --INVALID-LINK-- |

| InChI | InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)29(43-19)45-27-23(37)20(12-42-21(35)6-3-13-1-4-15(31)17(33)9-13)44-28(26(27)40)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+/m1/s1 | --INVALID-LINK-- |

| InChIKey | CBZYUWGJNYOKHT-ZKDZFUIGSA-N | --INVALID-LINK-- |

Physical and Spectroscopic Properties

This compound is typically isolated as a powder.[1] While specific quantitative data for melting point and optical rotation are not widely reported in publicly available literature, they can be determined using standard analytical techniques.

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value/Description | Method |

| Appearance | Powder | Visual Inspection |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | --INVALID-LINK--[1] |

| Purity | >98% (by HPLC) | --INVALID-LINK-- |

| UV-Vis Spectroscopy | The UV-Vis spectrum of phenylethanoid glycosides like this compound typically shows absorption maxima characteristic of the caffeoyl and phenylethyl moieties. | UV-Vis Spectrophotometry |

| Infrared (IR) Spectroscopy | The IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups. | Fourier-Transform Infrared (FTIR) Spectroscopy |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. The spectra would show characteristic signals for the aromatic protons and carbons of the hydroxytyrosol and caffeoyl groups, as well as signals for the sugar moieties. | ¹H and ¹³C NMR Spectroscopy |

| Mass Spectrometry (MS) | Electrospray ionization (ESI-MS) would show a molecular ion peak corresponding to the molecular weight of this compound. | Mass Spectrometry |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including neuroprotective, antioxidant, anti-inflammatory, and antihypertensive effects.[2]

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[2] This inhibition is mediated, at least in part, through the direct inhibition of IκB kinase β (IKKβ).

References

Plantainoside D: A Technical Guide for Investigating Antihypertensive Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plantainoside D, a phenylethanoid glycoside, has emerged as a promising natural compound for the study of antihypertensive therapies. In vitro evidence demonstrates its potential to modulate key pathways in blood pressure regulation, primarily through the inhibition of the angiotensin-converting enzyme (ACE) and protein kinase C (PKC).[1] Furthermore, its antioxidant and anti-inflammatory properties suggest a multi-faceted approach to mitigating the complex pathophysiology of hypertension. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known mechanisms of action, detailed experimental protocols for its investigation, and a proposed framework for future in vivo studies. The information is intended to equip researchers with the necessary tools to explore the full therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the in vitro activities of this compound relevant to its potential antihypertensive effects.

| Parameter | Value | Assay/System | Reference |

| ACE Inhibition (IC50) | 2.17 mM | In vitro enzymatic assay | [2] |

| Glutamate Release Inhibition (IC50) | 32 µM | 4-aminopyridine-induced release in rat synaptosomes | [1] |

| CYP1A2 Inhibition (IC50) | 12.83 µM | In vitro | [1] |

| CYP2D6 Inhibition (IC50) | 8.39 µM | In vitro | [1] |

| CYP3A4 Inhibition (IC50) | 14.66 µM | In vitro | [1] |

| Oral Bioavailability (F%) in Rats | 1.12 ± 0.46 % | Oral administration (10 mg/kg) | [2][3] |

| Elimination Half-life (t1/2) in Rats | 1.63 ± 0.19 h | Oral administration (10 mg/kg) | [2][3] |

Known and Proposed Mechanisms of Antihypertensive Action

This compound is hypothesized to lower blood pressure through a combination of direct and indirect mechanisms.

Direct Vasodilatory and Renin-Angiotensin System Effects

The primary established mechanism is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that catalyzes the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, this compound can lead to vasodilation and a subsequent reduction in blood pressure.

Modulation of Intracellular Signaling Cascades

This compound has been shown to inhibit Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including smooth muscle contraction.[1] Inhibition of PKC can lead to vasorelaxation.

Antioxidant and Anti-inflammatory Pathways

Chronic inflammation and oxidative stress are known contributors to endothelial dysfunction and hypertension. This compound exhibits antioxidant properties by reducing the generation of reactive oxygen species (ROS) and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[1] This can help improve endothelial function and reduce vascular inflammation.

Detailed Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from standard spectrophotometric methods to determine the ACE inhibitory activity of this compound.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) substrate

-

This compound

-

Boric acid buffer (0.2 M, pH 8.3) containing 0.3 M NaCl

-

1 M HCl

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

In a microcentrifuge tube, add 50 µL of the this compound solution (or solvent control) to 50 µL of ACE solution (100 mU/mL in buffer).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of HHL solution (5 mM in buffer).

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing for 30 seconds.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate under a stream of nitrogen gas or in a vacuum concentrator.

-

Re-dissolve the dried HA in 1 mL of distilled water.

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Proposed In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHRs)

As there is no published in vivo data, the following is a proposed experimental workflow based on standard methodologies for evaluating antihypertensive agents.

Animal Model:

-

Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old.

-

Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

Experimental Groups (n=8 per group):

-

WKY Control (Vehicle)

-

SHR Control (Vehicle)

-

SHR + this compound (Low Dose, e.g., 10 mg/kg/day, p.o.)

-

SHR + this compound (Medium Dose, e.g., 30 mg/kg/day, p.o.)

-

SHR + this compound (High Dose, e.g., 100 mg/kg/day, p.o.)

-

SHR + Captopril (Positive Control, e.g., 10 mg/kg/day, p.o.)

Procedure:

-

Acclimatization: Acclimatize rats for at least one week to the housing conditions and handling procedures.

-

Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff method for three consecutive days.

-

Treatment: Administer this compound, vehicle, or captopril orally via gavage once daily for a period of 4-6 weeks.

-

Blood Pressure Monitoring: Measure blood pressure and heart rate weekly throughout the treatment period.

-

Terminal Procedures: At the end of the treatment period, anesthetize the animals and collect blood samples for biochemical analysis (e.g., plasma renin activity, angiotensin II levels, oxidative stress markers). Euthanize the animals and collect tissues (e.g., aorta, heart, kidneys) for histological and molecular analysis (e.g., gene expression of inflammatory markers).

Conclusion and Future Directions

This compound demonstrates significant potential as a lead compound for the development of novel antihypertensive agents. Its established in vitro ACE and PKC inhibitory activities, coupled with its antioxidant and anti-inflammatory properties, provide a strong rationale for further investigation. The critical next step is to validate these in vitro findings in robust in vivo models of hypertension, such as the Spontaneously Hypertensive Rat model. The proposed experimental workflow in this guide provides a framework for such studies. Future research should also focus on elucidating the downstream signaling pathways affected by this compound, including its effects on nitric oxide bioavailability, endothelial function, and vascular smooth muscle cell proliferation. A thorough understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into a clinical setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LC-ESI-MS/MS Analysis and Pharmacokinetics of this compound Isolated from Chirita longgangensis var. hongyao, a Potential Anti-Hypertensive Active Component in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-ESI-MS/MS analysis and pharmacokinetics of this compound isolated from Chirita longgangensis var. hongyao, a potential anti-hypertensive active component in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Plantainoside D: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantainoside D, a phenylethanoid glycoside found in various medicinal plants including Plantago asiatica and Picrorhiza scrophulariiflora, has emerged as a promising natural compound with a diverse range of therapeutic properties.[1] Extensive preclinical research highlights its potential in cardiovascular protection, neuroprotection, and anti-inflammatory applications. This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing its associated signaling pathways.

Core Therapeutic Areas and Mechanisms of Action

This compound exhibits a multi-faceted pharmacological profile, with its primary therapeutic potential identified in the following areas:

-

Cardioprotection: A significant body of evidence points to this compound's ability to protect cardiac cells from injury. It has been shown to mitigate adriamycin-induced apoptosis in H9c2 cardiac muscle cells by inhibiting the generation of reactive oxygen species (ROS) and subsequent activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]

-

Neuroprotection: this compound demonstrates neuroprotective effects by modulating synaptic transmission. It reduces depolarization-evoked glutamate release from rat cerebral cortical synaptosomes. This action is attributed to its ability to inhibit voltage-dependent calcium channels (VDCCs) and protein kinase C (PKC), key regulators of neurotransmitter release.[3]

-

Angiotensin-Converting Enzyme (ACE) Inhibition: this compound acts as an inhibitor of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. This inhibitory action suggests its potential as a natural antihypertensive agent.

-

Anti-inflammatory and Antioxidant Activity: Underlying many of its therapeutic effects are this compound's potent anti-inflammatory and antioxidant properties. It effectively scavenges free radicals and modulates inflammatory pathways, contributing to its protective effects in various disease models.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: Inhibitory Activities of this compound

| Target | IC50 Value | Source |

| Angiotensin-Converting Enzyme (ACE) | 2.17 mM | |

| Protein Kinase Cα (PKCα) | 14.8 µM |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | Value | Source |

| Elimination Half-Life (t½) | 1.63 ± 0.19 h | |

| Oral Bioavailability | 1.12% ± 0.46% |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cardioprotection: Adriamycin-Induced Apoptosis in H9c2 Cells

-

Cell Culture: H9c2 rat cardiac muscle cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours) before inducing apoptosis with adriamycin (doxorubicin) at a concentration of 1 µM for 24 hours.[4]

-

Apoptosis Assay: Apoptosis is quantified using methods such as the MTT assay for cell viability, Hoechst 33258 staining for morphological analysis of nuclear condensation, and Annexin V-FITC/propidium iodide staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Measurement of Reactive Oxygen Species (ROS) Production

-

Principle: The intracellular generation of ROS is measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

H9c2 cells are seeded in 24-well plates and treated as described in the cardioprotection protocol.

-

Following treatment, the cells are washed with phosphate-buffered saline (PBS).

-

Cells are then incubated with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

-

After incubation, the cells are washed again with PBS to remove excess probe.

-

The fluorescence intensity is measured using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[5][6]

-

NF-κB Activation Assay (Western Blot)

-

Principle: The activation of the NF-κB pathway is assessed by measuring the phosphorylation and degradation of its inhibitory subunit, IκBα, and the nuclear translocation of the p65 subunit.

-

Protocol:

-

Following treatment, H9c2 cells are harvested, and nuclear and cytosolic protein fractions are extracted.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, p65 (nuclear fraction), and a loading control (e.g., β-actin for cytosolic fraction, Histone H3 for nuclear fraction).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][8]

-

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (UPLC-MS)

-

Principle: The inhibitory activity of this compound on ACE is determined by monitoring the conversion of the substrate hippuryl-histidyl-leucine (HHL) to hippuric acid (HA).

-

Protocol:

-

The reaction mixture contains ACE from rabbit lung, the substrate HHL, and various concentrations of this compound in a buffer solution.

-

The reaction is incubated at 37°C and then terminated.

-

The amount of HA produced is quantified using an Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system.

-

The IC50 value is calculated from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the therapeutic potential of this compound.

Caption: Cardioprotective mechanism of this compound.

Caption: Neuroprotective mechanism of this compound.

Caption: Workflow for in vitro cardioprotection studies.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential across a range of preclinical models, positioning it as a strong candidate for further drug development. Its well-defined mechanisms of action, particularly in cardioprotection and neuroprotection, provide a solid foundation for translational research. Future investigations should focus on in vivo efficacy studies in relevant animal models of cardiovascular and neurodegenerative diseases. Furthermore, optimizing its pharmacokinetic profile, especially its low oral bioavailability, through formulation strategies will be crucial for its clinical translation. The comprehensive data presented in this technical guide underscore the promise of this compound as a novel, natural-product-derived therapeutic agent.

References

- 1. This compound protects adriamycin-induced apoptosis in H9c2 cardiac muscle cells via the inhibition of ROS generation and NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Reduces Depolarization-Evoked Glutamate Release from Rat Cerebral Cortical Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

Isolating Plantainoside D from Plantago asiatica Seeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Plantainoside D, a phenylethanoid glycoside with notable bioactive properties, from the seeds of Plantago asiatica. This document details the necessary experimental protocols, quantitative data on its biological activity, and visualization of a key signaling pathway, offering a comprehensive resource for its extraction and further study.

Introduction to this compound

This compound is a phenylethanoid glycoside found in Plantago asiatica and other plant species[1][][3]. It is also known by the synonym Isoplantamajoside[]. This compound has garnered interest within the scientific community for its potential therapeutic applications, which include antioxidant, angiotensin-converting enzyme (ACE) inhibitory, and protein kinase C alpha (PKCα) inhibitory activities[][3]. Research also suggests that this compound may offer protection against doxorubicin-induced cardiotoxicity by inhibiting the generation of reactive oxygen species (ROS) and modulating the NF-κB signaling pathway[3][4].

Quantitative Bioactivity Data

The biological activity of this compound has been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) for its effects on ACE and PKCα.

Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Phenylpropanoid Glycosides from Plantago asiatica Seeds

| Compound | IC50 (mM) |

| Acteoside | 2.69 |

| Isoacteoside | 2.46 |

| This compound | 2.17 |

| Plantamajoside | 2.47 |

Source: Adapted from Phytotherapy Research, 2010.[3]

Table 2: Protein Kinase C alpha (PKCα) Inhibitory Activity of this compound

| Compound | IC50 (µM) |

| This compound | 14.8 |

Source: Adapted from BOC Sciences and ChemFaces.[][3]

Experimental Protocol: Isolation of this compound

The following protocol is a comprehensive procedure for the isolation of this compound from Plantago asiatica seeds, based on bioguided fractionation techniques for phenylethanoid glycosides.

Plant Material and Extraction

-

Preparation of Plant Material: Obtain dried, mature seeds of Plantago asiatica. Grind the seeds into a coarse powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Macerate the powdered seeds in 95% ethanol at a 1:10 (w/v) ratio.

-

Perform the extraction at room temperature for 72 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanolic extract.

-

Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Collect each fraction and evaporate the solvent to dryness. The phenylethanoid glycosides, including this compound, are expected to be enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification

-

Column Chromatography:

-

Subject the bioactive fraction (typically the ethyl acetate or n-butanol fraction as determined by bioassay, such as ACE inhibition) to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2 v/v/v) and visualizing with a UV lamp (254 nm and 365 nm) and/or a spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions containing this compound and further purify using a C18 reversed-phase preparative HPLC column.

-

Use a gradient elution system, typically with acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape) as the mobile phase.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm or 330 nm) and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

NF-κB Signaling Pathway Inhibition by this compound

Caption: Inhibition of the NF-κB pathway by this compound.

References

The Multifaceted Biological Activities of Plantainoside D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantainoside D, a phenylethanoid glycoside, is emerging as a compound of significant interest within the scientific community due to its diverse and potent biological activities. Phenylethanoid glycosides (PhGs) as a class are known for their wide-ranging pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth analysis of the biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Biological Activities of this compound

This compound exhibits a spectrum of biological effects, with notable activity in the following areas:

-

Anti-inflammatory Activity: this compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

-

Antioxidant Activity: As a phenolic compound, this compound possesses the ability to scavenge free radicals and reduce oxidative stress, a key factor in the pathogenesis of numerous diseases.

-

Neuroprotective Effects: Emerging evidence suggests that this compound can protect neuronal cells from damage and may hold therapeutic potential for neurodegenerative disorders.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: this compound has been shown to inhibit ACE, suggesting a potential role in the management of hypertension.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound. This information is crucial for comparing its potency and efficacy across different experimental models.

| Activity | Assay | Target/Cell Line | IC50 Value | Reference |

| ACE Inhibition | ACE Inhibition Assay | In vitro | 2.17 mM | [1] |

| Neuroprotection | Glutamate Release Assay | Rat Cortical Synaptosomes | 32 µM | |

| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 | Data not available | |

| Antioxidant | DPPH Radical Scavenging | In vitro | Data not available |

Note: IC50 values for anti-inflammatory and antioxidant activities of purified this compound are not yet prominently available in the literature. The table will be updated as more specific data becomes available.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several critical signaling pathways. Understanding these mechanisms is fundamental to elucidating its therapeutic potential.

Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By preventing the activation of NF-κB, this compound can suppress the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Neuroprotective Signaling Pathway

The neuroprotective effects of this compound are, in part, attributed to its ability to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of MAPK pathways, including ERK, JNK, and p38, is implicated in neuronal apoptosis and neuroinflammation. By regulating these kinases, this compound can promote neuronal survival.

Caption: this compound modulates the MAPK signaling pathway to exert neuroprotective effects.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the biological activities of this compound, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Principle: DPPH is a stable free radical that, upon reduction by an antioxidant, loses its characteristic deep purple color. The change in absorbance is measured spectrophotometrically to quantify the antioxidant capacity.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of this compound in methanol.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound or the positive control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula:

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS stimulates macrophages to produce NO via the enzyme iNOS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-